molecular formula C21H18FN5O4 B2632593 N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-54-5

N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2632593
CAS No.: 852450-54-5
M. Wt: 423.404
InChI Key: LSESYBJQFABGCO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 8.42 (s, 1H) : Pyrimidine H-2 proton, deshielded by adjacent ketone.
    • δ 7.85–7.45 (m, 4H) : Fluorophenyl aromatic protons, split into doublets (J = 8.5 Hz) due to para-fluorine coupling.
    • δ 6.90 (s, 2H) : Dimethoxyphenyl protons, shielded by electron-donating methoxy groups.
    • δ 3.85 (s, 6H) : Methoxy (-OCH3) protons as a singlet.
    • δ 4.20 (s, 2H) : Acetamide methylene (-CH2-) protons.
  • ¹³C NMR (100 MHz, DMSO-d6) :

    • δ 169.5 : Ketone carbonyl (C=O) of pyrimidine.
    • δ 165.2 : Acetamide carbonyl (C=O).
    • δ 160.1 (d, J = 245 Hz) : Fluorophenyl C-F carbon.

Infrared Spectroscopy (IR)

  • ν 1685 cm⁻¹ : Stretching of pyrimidine C=O.
  • ν 1650 cm⁻¹ : Acetamide C=O.
  • ν 1240–1020 cm⁻¹ : C-O stretches of methoxy groups.

UV-Visible Spectroscopy

  • λmax 274 nm : π→π* transitions in the conjugated pyrazolo-pyrimidine system.
  • Shoulder at 310 nm : n→π* transitions involving lone pairs on oxygen and nitrogen.

Comparative Analysis with Related Pyrazolo[3,4-d]Pyrimidine Derivatives

Table 3: Structural and Electronic Comparisons

Derivative Substituents Key Differences
EVT-2982608 2,4-dimethylphenyl Methyl groups reduce polarity vs. methoxy
EVT-6613168 3,4-dimethylphenyl Increased hydrophobicity vs. fluorophenyl
VC15903350 4-fluorophenyl Lacks acetamide, reducing H-bond capacity
  • Electronic Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity at the pyrimidine C-4 position compared to methyl-substituted analogs.
  • Solubility : Methoxy groups improve aqueous solubility (LogP ~2.1) relative to methyl derivatives (LogP ~3.5).
  • Hydrogen Bonding : The acetamide linker enables additional interactions with biological targets, unlike non-amide variants.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-17-8-5-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-6-3-13(22)4-7-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESYBJQFABGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde under acidic conditions.

    Acylation: The resulting pyrazolo[3,4-d]pyrimidine intermediate is then acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Key Substituents

The pyrazolo[3,4-d]pyrimidinone core is shared among several analogs, but substitutions at N1, C5, and the acetamide side chain modulate pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name N1 Substituent C5 Substituent Molecular Formula Molecular Weight Key Differences
Target Compound 4-fluorophenyl 3,4-dimethoxyphenyl-acetamide C21H18FN5O4 423.40* Dual methoxy groups on phenyl
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-fluorophenyl 3-methoxyphenyl-acetamide C20H16FN5O3 393.38 Single methoxy on phenyl
Example 83 () 3-fluoro-4-isopropoxyphenyl Dimethylamino group C31H28F2N6O3 594.60 Isopropoxy and dimethylamino groups
Example 60 () 4-fluorophenyl Sulfonamide-chromenone C29H20F2N6O5S 614.57 Chromenone and sulfonamide moieties

*Calculated based on the molecular formula.

Key Observations:
  • Biological Activity: Chromenone-containing analogs (e.g., Example 60) exhibit kinase inhibition profiles due to their extended aromatic systems, whereas acetamide-linked derivatives (e.g., ) may target enzymes like phosphodiesterases or proteases .
  • Stereochemical Effects : Enantiomerically pure derivatives (e.g., Example 60 in with 96.21% ee) highlight the role of chirality in activity, though the target compound’s stereochemistry is unspecified .

Research Findings and Implications

While direct activity data for the target compound are absent in the provided evidence, inferences can be drawn:

  • Substituent-Driven Selectivity : The 4-fluorophenyl group at N1 is conserved across multiple analogs, implying its critical role in target binding (e.g., kinase or receptor interactions) .
  • Methoxy vs. Morpholine/Piperazine : Compounds with morpholine or piperazine substituents (e.g., ) often exhibit improved solubility and pharmacokinetics, suggesting that the target compound’s dimethoxy group may offer a balance between lipophilicity and polarity .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and other relevant biological properties.

Chemical Structure and Properties

The compound's chemical formula is C23H24FN3OC_{23}H_{24}FN_3O, and it features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and dimethoxyphenyl substituents enhances its pharmacological profile.

Anticancer Activity
Research indicates that compounds containing a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA) .

Cell Cycle Arrest
In vitro studies have demonstrated that this compound can induce cell cycle arrest in various cancer cell lines. For example, one study reported an IC50 value of 2.59 µM against HeLa cells, comparable to the established chemotherapeutic agent doxorubicin (IC50 = 2.35 µM) .

Efficacy Against Cancer Cell Lines

The compound's efficacy has been evaluated across multiple cancer cell lines using the National Cancer Institute's (NCI) 60-cell line panel. The results indicated that it exhibits broad-spectrum anticancer activity with notable growth inhibition percentages across various types of carcinoma .

Cell Line IC50 (µM) Mechanism of Action
HeLa2.59Cell cycle arrest
MCF71.85CDK inhibition
HCT-1162.10TRKA inhibition

Case Studies

  • Study on Antiproliferative Activity
    A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and assessed their antiproliferative effects across 60 human cancer cell lines. Among these derivatives, the compound demonstrated significant growth inhibition with an average GI% of 43.9% across tested lines .
  • Molecular Docking Studies
    Molecular docking simulations have elucidated the binding interactions between this compound and target enzymes such as CDK2 and TRKA. These studies indicate that the compound binds effectively to active sites similar to known inhibitors .

Safety and Toxicity

Preliminary cytotoxicity assays on human embryonic kidney (HEK-293) cells revealed that the compound exhibits low toxicity levels, suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and coupling with substituted acetamide moieties. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .
  • Catalysts : Triethylamine or DMAP improves coupling efficiency in amide bond formation .
  • Temperature control : Maintaining 60–80°C prevents side reactions during cyclization .
  • Purity monitoring : Use HPLC or TLC to track intermediate purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/dimethoxyphenyl groups) and carbonyl signals (δ 165–170 ppm for the oxo-pyrimidine and acetamide) .
  • FTIR : Confirm carbonyl stretches (1670–1700 cm⁻¹ for C=O) and NH/OH groups (3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions (if single crystals are obtainable) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Kinase or phosphodiesterase assays (IC₅₀ determination) due to pyrazolo-pyrimidine core’s ATP-binding affinity .
  • Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors. Address by:

  • Solubility testing : Use DLS or nephelometry to assess aggregation in cell media .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation .
  • Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrazolo-pyrimidine core?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with:
  • Fluorophenyl replacements : e.g., 3-chlorophenyl (enhances hydrophobic interactions) .
  • Methoxy group modifications : Replace with ethoxy or hydroxy groups to alter electronic profiles .
  • Pharmacophore mapping : Use docking studies (AutoDock, Schrödinger) to correlate substituent positions with activity .
  • Data correlation : Plot logP vs. IC₅₀ to identify optimal hydrophobicity ranges .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :

  • Isosteric replacements : Substitute labile groups (e.g., replace ester with amide) .
  • Deuterium incorporation : Stabilize metabolically sensitive C-H bonds (e.g., methyl → trideuteromethyl) .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced bioavailability .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer :

  • Acute toxicity : Rodent models (e.g., OECD 423) with histopathology and serum biochemistry .
  • Xenograft models : Use immunodeficient mice (e.g., NOD/SCID) for antitumor efficacy .
  • PK/PD modeling : Monitor plasma concentration-time profiles and correlate with biomarker modulation .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic vs. cellular activity?

  • Methodological Answer :

  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
  • Redox interference : Measure ROS levels (DCFDA assay) to rule out assay artifacts .
  • Protein binding : Quantify free fraction via equilibrium dialysis to adjust potency calculations .

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